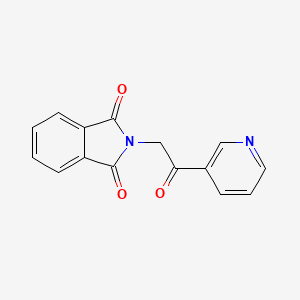

2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

Description

Propriétés

IUPAC Name |

2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-13(10-4-3-7-16-8-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUNADHDFAEVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695188 | |

| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-00-0 | |

| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the nervous system, affecting mood, reward, and behavior.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2. This interaction could potentially modulate the activity of the receptor, leading to changes in downstream signaling.

Activité Biologique

2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an isoindoline core with a pyridine moiety, which contributes to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 266.25 g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline scaffold . Various synthetic routes have been optimized to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of isoindoline-1,3-dione, including our compound of interest, demonstrate significant antiproliferative effects against various cancer cell lines such as Caco-2 and HCT-116 .

- The IC50 values for these compounds in inhibiting cancer cell growth range from 10 to 140 μM .

-

Cholinesterase Inhibition :

- The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s.

- In vitro studies have reported IC50 values between 1.12 μM and 21.24 μM against AChE and butyrylcholinesterase (BuChE), indicating strong inhibitory activity .

- Anti-inflammatory and Antibacterial Effects :

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies indicate that the compound can effectively bind to both the catalytic and peripheral active sites of AChE, enhancing its potential as a therapeutic agent for Alzheimer’s disease .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione exhibits several biological activities:

- Anticancer Properties : The compound has shown efficacy against various cancer cell lines by inducing apoptosis.

- Antimicrobial Activity : It demonstrates potential in treating bacterial infections due to its ability to inhibit bacterial growth.

- Anti-inflammatory Effects : The compound has been studied for its role in reducing inflammation, making it a candidate for pain management therapies.

Scientific Research Applications

The applications of this compound span multiple fields:

Medicinal Chemistry

This compound is explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific biological targets positions it as a promising drug candidate.

Pharmacology

Studies have focused on the compound's interaction with receptors such as the dopamine receptor D2, indicating its potential in neurological applications. The mode of action involves binding at allosteric sites, which may lead to novel therapeutic pathways.

Chemical Research

In organic chemistry, it serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, enhancing its utility in research.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by triggering apoptotic pathways.

- Antimicrobial Studies : Research indicated that the compound effectively reduced the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Neuropharmacological Research : Investigations into the interaction with dopamine receptors revealed that modifications to the compound could enhance its efficacy in treating Parkinson's disease symptoms in animal models.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Anti-Acetylcholinesterase (AChE) Activity

- The methoxy groups likely improve solubility and target affinity compared to the pyridin-3-yl group in the target compound .

- 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (): Exhibited an IC₅₀ of 16.42 ± 1.07 μM against AChE.

Table 1: AChE Inhibitory Activity of Phthalimide Derivatives

Antihyperglycemic Activity

- Sulfonylurea-linked derivatives (): Compounds like N-(cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide showed 52% serum glucose reduction in mice.

Structural Modifications and Electronic Effects

- 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}isoindoline-1,3-dione ():

The trifluoromethyl group’s strong electron-withdrawing effect enhances metabolic stability and may increase lipophilicity (higher LogP) compared to the pyridin-3-yl substituent, which is more polar .

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Key Property |

|---|---|---|

| Target compound | Pyridin-3-yl | Moderate polarity (H-bonding via N) |

| 2-[3-(Trifluoromethyl)phenyl] derivative | CF₃-phenyl | High lipophilicity, stability |

| Piperazine-containing derivative | Piperazine-4-fluorophenyl | Enhanced basicity, BBB penetration |

Méthodes De Préparation

Condensation of Phthalic Anhydride Derivatives with Pyridine-3-yl Precursors

This classical approach involves the condensation of phthalic anhydride or its derivatives with amino-functionalized pyridine compounds. The key steps include:

- Preparation of the amino-pyridine intermediate: Typically, 3-aminopyridine derivatives are synthesized or procured.

- Condensation reaction: The amino-pyridine reacts with phthalic anhydride under reflux conditions, often in a suitable solvent like acetic acid or toluene, facilitating cyclization to form the isoindoline-1,3-dione core.

- Solvent: Toluene or acetic acid

- Temperature: Reflux (~110-120°C)

- Duration: 6-12 hours

- Use of Dean-Stark apparatus may be employed to remove water and drive the reaction forward

- Yield: Typically high (>85%)

A patent describes reacting 3-aminopyridine with phthalic anhydride in toluene under reflux with Dean-Stark to afford the desired isoindoline derivative with yields approaching 99%.

Multicomponent Reactions (MCR) for Isoindoline Derivatives

Recent advances utilize multicomponent reactions to synthesize the target compound efficiently. This involves:

- Reacting phthalic anhydride or its derivatives with 3-aminopyridine or related amines

- Using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) to facilitate amidation

- Conducting the reaction in solvents like chloroform at room temperature or slightly elevated temperatures

- Reagents: Phthalic anhydride, 3-aminopyridine

- Coupling agents: EDC, HOBT

- Solvent: Chloroform or dichloromethane

- Temperature: Room temperature to 80°C

- Time: 15-24 hours

- Yield: Up to 99%

A synthesis route involves stirring intermediate 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 3-aminopyridine in the presence of EDC and HOBT, resulting in the formation of the target compound.

Amide Coupling Strategies for Functionalization

Amide bond formation is a common route to introduce the pyridin-3-yl group onto the isoindoline core:

- Activation of the carboxylic acid group on the isoindoline-1,3-dione precursor

- Coupling with 3-aminopyridine derivatives using carbodiimide-based coupling agents

- Use of solvents like dichloromethane or dimethylformamide (DMF)

- Reagents: Carboxylic acid precursor, 3-aminopyridine

- Coupling agents: EDC, HOBT

- Solvent: Chloroform or DMF

- Temperature: Ambient to 80°C

- Duration: 15-24 hours

- Yield: Typically high (>85%)

A study reports the amidation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 3-aminopyridine, yielding the target compound with high efficiency.

Alternative Synthetic Routes via Cyclization of Precursors

An alternative approach involves the cyclization of suitable acyclic precursors:

- Synthesis of 2-(2-hydroxyethyl)isoindoline-1,3-dione derivatives

- Conversion of hydroxyl groups to amino groups or other functionalities

- Cyclization under dehydrating conditions to form the isoindoline core

- Reagents: Phthalic anhydride derivatives, amino alcohols

- Conditions: Reflux in toluene with Dean-Stark, or heating with dehydrating agents

- Yields: Moderate to high (70-90%)

A documented method involves refluxing 3-aminopropanol with phthalic anhydride in toluene, followed by cyclization to produce the isoindoline derivative.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Condensation of phthalic anhydride with amino-pyridine | Phthalic anhydride, 3-aminopyridine | Toluene, acetic acid | Reflux, 6-12h | >85% | Classic route, high yield |

| Multicomponent coupling (MCR) | Phthalic anhydride, 3-aminopyridine, EDC, HOBT | Chloroform | Room temp to 80°C, 15-24h | Up to 99% | Efficient, versatile |

| Amidation of carboxylic acid | 2-(1,3-dioxoisoindolin-2-yl)acetic acid, 3-aminopyridine | Dichloromethane | Room temp to 80°C | >85% | High efficiency |

| Cyclization of amino alcohols | 3-Aminopropanol, phthalic anhydride | Toluene | Reflux with Dean-Stark | 70-90% | Alternative route |

Research Findings & Notes

- The condensation of phthalic anhydride with amino-pyridine derivatives remains the most straightforward and high-yielding method for synthesizing the core isoindoline structure with a pyridin-3-yl substituent.

- Multicomponent reactions utilizing coupling agents like EDC/HOBT have demonstrated high efficiency and operational simplicity, making them suitable for large-scale synthesis.

- The choice of solvent and temperature critically influences the yield and purity of the final product.

- Recent patent disclosures highlight the utility of amidation strategies for functionalization, allowing for further diversification of the compound for pharmaceutical applications.

- The synthesis of intermediates such as 2-(2-hydroxyethyl)isoindoline-1,3-dione provides versatile precursors that can be cyclized or functionalized to obtain the target compound.

Q & A

Q. Methodological Considerations :

- Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity).

- Monitor reaction progress using TLC or HPLC to isolate intermediates.

- Validate purity via melting point analysis and spectroscopic methods (e.g., H NMR, C NMR).

How is the compound structurally characterized to confirm its identity and purity?

Basic Research Focus

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, structurally related isoindoline-dione derivatives have been resolved using SCXRD to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) . Complementary techniques include:

- FTIR : Identify carbonyl stretches (C=O at ~1700–1750 cm) and pyridinyl C-N vibrations.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Verify stoichiometry (C, H, N content).

Advanced Tip : Pair SCXRD with DFT calculations to compare experimental and theoretical bond parameters, enhancing structural validation .

What computational methods are employed to predict reactivity and optimize synthesis pathways?

Advanced Research Focus

Quantum chemical calculations (e.g., density functional theory, DFT) are used to model reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental data to identify optimal conditions (e.g., solvent, catalyst) . Key steps:

Transition State Analysis : Calculate activation energies for competing pathways.

Solvent Effects : Use COSMO-RS models to predict solvation energies.

Machine Learning : Train models on existing reaction databases to predict yields or byproducts.

Case Study : Reaction optimization for isoindoline-dione derivatives could involve screening catalysts (e.g., p-toluenesulfonic acid) via computational free energy profiles to minimize side reactions .

How can researchers establish structure-activity relationships (SAR) for pharmacological applications?

Advanced Research Focus

SAR studies require systematic modification of the compound’s pharmacophore. For example:

Q. Methodological Framework :

- In Vitro Assays : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents.

- Molecular Docking : Simulate interactions with target proteins (e.g., GABA receptors) to rationalize observed activity .

How can contradictory data in polymorphic form characterization be resolved?

Advanced Research Focus

Polymorphs (e.g., Form A vs. Form B) may exhibit divergent solubility or stability. To resolve discrepancies:

Comparative Analysis : Use DSC and PXRD to differentiate crystalline forms .

Kinetic Studies : Monitor phase transitions under varying humidity/temperature.

Cross-Validation : Combine SCXRD with solid-state NMR to confirm lattice packing differences .

Case Study : For 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, polymorphic stability was linked to hydrogen-bonding networks, validated via Hirshfeld surface analysis .

What experimental designs are optimal for screening reaction conditions?

Advanced Research Focus

Factorial design (e.g., 2 factorial) efficiently tests multiple variables (e.g., temperature, catalyst loading). Steps include:

Factor Selection : Prioritize variables impacting yield (e.g., solvent polarity, reaction time).

Response Surface Methodology (RSM) : Model interactions between factors to identify maxima/minima.

Robustness Testing : Validate optimal conditions under slight perturbations (e.g., ±5°C) .

Example : A factorial design for synthesizing isoindoline-dione derivatives could optimize molar ratios of phthalic anhydride and pyridinyl amines, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.